molecular formula C5H3ClN4O B2763138 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1378849-61-6

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B2763138
CAS RN: 1378849-61-6
M. Wt: 170.56
InChI Key: RTBFJLXECSQGAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route to obtain this compound involves cyclization reactions. For instance, one method involves treating 6-ethoxycarbonyl-7-hydroxypyrazolo[1,5-a]pyrimidine with ethyl iodide , leading to the formation of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .


Physical And Chemical Properties Analysis

  • Toxicity : The lead compounds (ZINC000621278586 and ZINC000621285995) derived from this scaffold exhibit less toxicity than Lopinavir and Nelfinavir, two existing antiviral drugs .

Scientific Research Applications

Synthesis and Modification

Research has led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions involving a variety of reagents, leading to compounds with potential antimicrobial activities (El-Agrody et al., 2001). These syntheses showcase the compound's flexibility as a core structure for generating new molecules with possible biological applications.

Potential Anticancer Agents

The compound has been involved in the synthesis of 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines, which are being screened for antimetabolite and anticancer activity, highlighting its relevance in developing new anticancer agents (Kanō & Makisumi, 1958).

Antimicrobial and Biological Activities

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-one derivatives has also been explored for their antimicrobial properties. For instance, the development of derivatives through microwave-assisted synthesis has been found to yield compounds with promising anticonvulsant and potential antimicrobial activities (Divate & Dhongade-Desai, 2014).

Novel Heterocyclic Structures

The versatility of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one extends to the synthesis of new heterocyclic structures with potential as 5α-reductase inhibitors, showcasing the compound's utility in the development of new therapeutic agents (Farghaly et al., 2012).

Antifungal and Insecticidal Activities

Research into 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines revealed moderate to weak fungicidal and insecticidal activities, indicating the compound's potential in agricultural applications (Chen & Shi, 2008).

properties

IUPAC Name

6-chloro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBFJLXECSQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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